4-Methanesulfonyl-2,6-dinitrophenol
Overview
Description
4-Methanesulfonyl-2,6-dinitrophenol is a chemical compound that has garnered interest in various fields, including medical, environmental, and industrial research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 170-172°C
Mechanism of Action
Target of Action
The primary target of 4-Methanesulfonyl-2,6-dinitrophenol is the mitochondria, specifically the oxidative phosphorylation process . This compound acts as an uncoupler, disrupting the proton gradient established by the electron transport chain, thereby affecting ATP production .
Mode of Action
this compound interacts with its target by inserting itself into the mitochondrial membrane and carrying protons across the membrane . This action bypasses the ATP synthase, the enzyme responsible for ATP production, leading to a decrease in ATP synthesis and an increase in heat production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a crucial part of cellular respiration . By disrupting this pathway, this compound causes the cell to use more energy to produce ATP, leading to increased metabolism and potential weight loss .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of this compound’s action is an increase in metabolic rate and potential weight loss . It can also lead to severe side effects, including hyperthermia and hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2,6-dinitrophenol typically involves nitration and sulfonation reactions. One common method includes the nitration of phenol derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid and nitric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require specific catalysts and controlled reaction conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction reactions typically yield diamino derivatives, while oxidation reactions produce various oxidation states of the compound .
Scientific Research Applications
4-Methanesulfonyl-2,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar in structure but differs in the position of the nitro groups, affecting its chemical properties and applications.
4-Methanesulfonyl-2,4-dinitrophenol: Another related compound with different substitution patterns, leading to variations in reactivity and use.
Uniqueness
4-Methanesulfonyl-2,6-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-methylsulfonyl-2,6-dinitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYCIVHWRROCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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